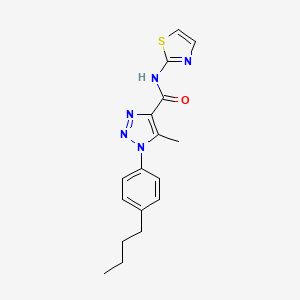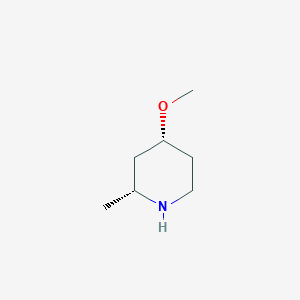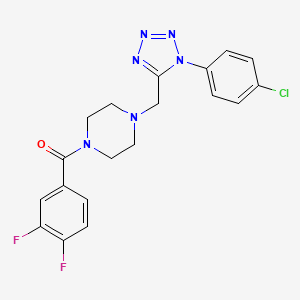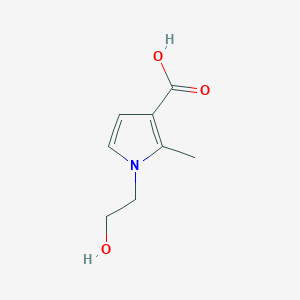
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea, also known as CPI-455, is a small molecule inhibitor that has been identified as a potential therapeutic target for cancer treatment.
Applications De Recherche Scientifique
Soluble Epoxide Hydrolase (sEH) Inhibition
1,3-Disubstituted ureas possessing a piperidyl moiety, including compounds structurally related to 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea, have been synthesized to investigate their structure-activity relationships as inhibitors of human and murine soluble epoxide hydrolase (sEH). These inhibitors have shown significant improvements in pharmacokinetic parameters over previously reported sEH inhibitors and demonstrated a 1000-fold increase in potency compared to morphine by reducing hyperalgesia in an in vivo inflammatory pain model (Rose et al., 2010).
Acetylcholinesterase Inhibition
A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share a structural motif with the compound , was synthesized and assessed for their antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking two pharmacophoric moieties to test compounds with greater conformational flexibility, showing that this new flexible spacer is compatible with high inhibitory activities (Vidaluc et al., 1995).
Hydrogen-Bonded Complex Formation
The synthesis and conformational studies of heterocyclic ureas (amides) have shown that they can unfold to form multiply hydrogen-bonded complexes. This research highlights the potential of these compounds to serve as useful building blocks for self-assembly, with the unfolding process representing a primitive mimicry of the helix-to-sheet transition shown by peptides (Corbin et al., 2001).
Intramolecular Hydrogen Bonding and Cytosine Complexation
Studies on pyrid-2-yl ureas, including those structurally related to this compound, have explored the equilibria between two conformational isomers and their ability to bind cytosine with significant binding constants. This research provides insights into how electronic withdrawing substituents facilitate intermolecular cytosine complexation, enhancing our understanding of the structural factors that contribute to binding affinity (Chien et al., 2004).
Green Chemistry in Synthesis
A deep eutectic solvent of glucose-urea has been employed in the synthesis of piperidin-4-one derivatives, demonstrating an environmentally safe synthetic method that aligns with principles of green chemistry. This innovative approach highlights the importance of developing sustainable methodologies in chemical synthesis (Hemalatha et al., 2020).
Propriétés
IUPAC Name |
1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-28-18-7-3-6-17(19(18)29-2)25-21(27)24-14-15-8-11-26(12-9-15)20-16(13-22)5-4-10-23-20/h3-7,10,15H,8-9,11-12,14H2,1-2H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSKHZZFIJQLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-(dimethylamino)phenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2764829.png)


![N-(5-chloro-2-methoxyphenyl)-2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2764832.png)
![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2764834.png)
![2-[2-(Thiophen-2-YL)ethoxy]acetic acid](/img/structure/B2764835.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2764837.png)
![2-Ethyl-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2764838.png)
![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2764842.png)

![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2764846.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2764848.png)